3-Methyl-6-phenyl-1,2,4-triazine 4-oxide
Overview
Description
3-Methyl-6-phenyl-1,2,4-triazine 4-oxide is a heterocyclic compound that belongs to the class of 1,2,4-triazine N-oxides.
Preparation Methods
The synthesis of 3-Methyl-6-phenyl-1,2,4-triazine 4-oxide can be achieved through several methods. One common approach involves the oxidation of 1,2,4-triazines using organic peracids or hydrogen peroxide in the presence of carboxylic acids . Another method includes the nucleophilic addition of arylamine to a precursor compound, followed by further reactions with esters in the presence of a base such as sodium methoxide in tetrahydrofuran (THF) . Industrial production methods often utilize microwave-assisted, solid-phase, and metal-based reactions to achieve high yields and efficiency .
Chemical Reactions Analysis
3-Methyl-6-phenyl-1,2,4-triazine 4-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using organic peracids or hydrogen peroxide.
Nucleophilic Addition: It reacts with nucleophiles such as arylamines.
Electrophilic Addition: The presence of the N-oxide group makes it susceptible to electrophilic attack.
Common reagents used in these reactions include organic peracids, hydrogen peroxide, arylamines, and bases like sodium methoxide . Major products formed from these reactions include various substituted triazine derivatives .
Scientific Research Applications
3-Methyl-6-phenyl-1,2,4-triazine 4-oxide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methyl-6-phenyl-1,2,4-triazine 4-oxide involves its interaction with molecular targets such as GABAA receptors in the central nervous system . The compound’s N-oxide group plays a crucial role in its reactivity, allowing it to participate in various chemical transformations and biological interactions .
Comparison with Similar Compounds
3-Methyl-6-phenyl-1,2,4-triazine 4-oxide can be compared with other similar compounds such as:
6-Phenyl-1,2,4-triazine 4-oxide: Similar structure but lacks the methyl group at the 3-position.
3-Amino-1,2,4-triazine: Contains an amino group instead of a phenyl group at the 6-position.
1,2,4-Triazolo[4,3-b][1,2,4,5]tetrazine: A fused ring system with different chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
3-methyl-4-oxido-6-phenyl-1,2,4-triazin-4-ium | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-8-11-12-10(7-13(8)14)9-5-3-2-4-6-9/h2-7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJIXGJNMHUVHDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C=C(N=N1)C2=CC=CC=C2)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20340894 | |
Record name | 3-Methyl-6-phenyl-1,2,4-triazine 4-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20340894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33859-54-0 | |
Record name | 3-Methyl-6-phenyl-1,2,4-triazine 4-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20340894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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